molecular formula C11H21IO2 B14723711 Nonyl iodoacetate CAS No. 5345-62-0

Nonyl iodoacetate

Cat. No.: B14723711
CAS No.: 5345-62-0
M. Wt: 312.19 g/mol
InChI Key: IKPAMRQMGGQHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyl iodoacetate is an organic compound that belongs to the class of iodoacetates. It is characterized by the presence of a nonyl group attached to an iodoacetate moiety. This compound is known for its reactivity and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl iodoacetate can be synthesized through the esterification of iodoacetic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Nonyl iodoacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as thiols or amines, leading to the formation of new compounds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Oxidation Reactions: The nonyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Thiols or amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Nonyl thioacetate or nonyl aminoacetate.

    Reduction: Nonyl acetate.

    Oxidation: Nonyl carboxylic acid or nonyl aldehyde.

Scientific Research Applications

Nonyl iodoacetate has a wide range of applications in scientific research:

Mechanism of Action

Nonyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. For example, this compound can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, by modifying its cysteine residue . This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cells.

Comparison with Similar Compounds

  • Methyl iodoacetate: Shorter chain, higher reactivity.
  • Ethyl iodoacetate: Moderately reactive, used in similar applications.
  • Propyl iodoacetate: Longer chain than methyl and ethyl, but shorter than nonyl, with intermediate properties.

Properties

CAS No.

5345-62-0

Molecular Formula

C11H21IO2

Molecular Weight

312.19 g/mol

IUPAC Name

nonyl 2-iodoacetate

InChI

InChI=1S/C11H21IO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3

InChI Key

IKPAMRQMGGQHLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.